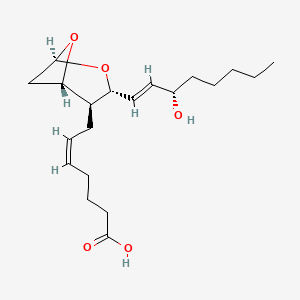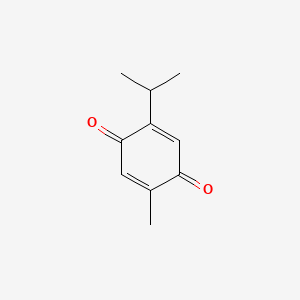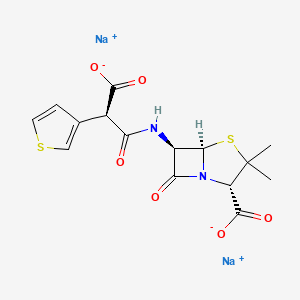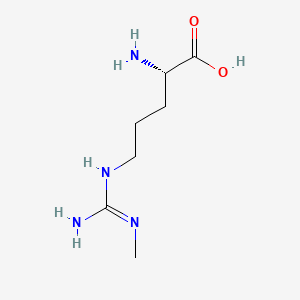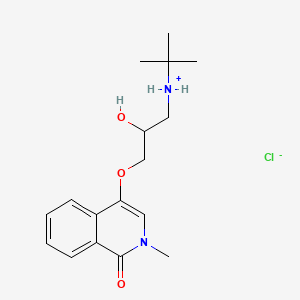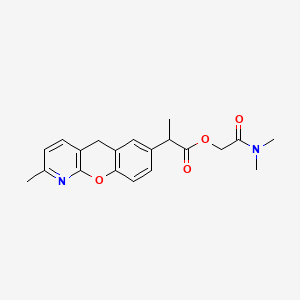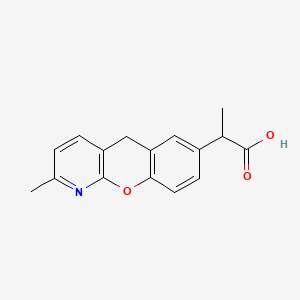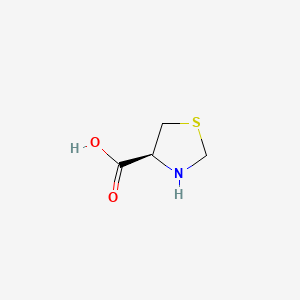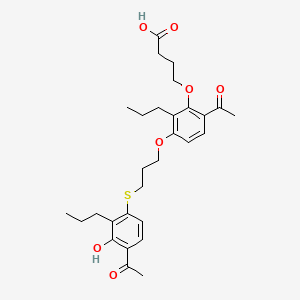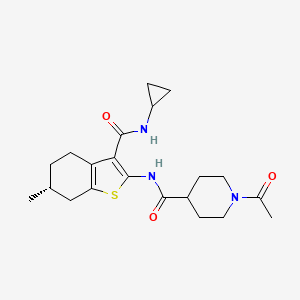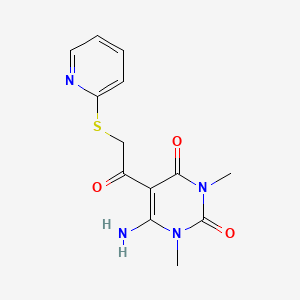
托曲珠利
描述
- 它通常用于对抗球虫病,这是一种由球虫引起的寄生虫病。球虫是一组微小的、孢子形成的、单细胞的细胞内寄生虫,属于顶复门锥虫纲 .
托特拉唑: (化学式: CHFNOS) 是一种新型三嗪化合物,主要用作专门的抗原生动物药物。
科学研究应用
作用机制
细胞破坏: 托特拉唑干扰球虫细胞分裂和线粒体功能。
影响: 它影响寄生虫的呼吸、代谢和内质网,导致严重的空泡化并最终导致寄生虫死亡。
生化分析
Biochemical Properties
Toltrazuril works by interfering with the protozoa’s ability to reproduce . It disrupts the division of the protozoal nucleus and damages the cell membrane of the parasites . This action results in the destruction of the coccidia at all stages of their life cycle .
Cellular Effects
Toltrazuril has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the division of the protozoal nucleus, damaging the cell membrane of the parasites, and causing oxidative stress to parasite cells . This leads to autophagy, a cellular process that helps maintain homeostasis or normal functioning by protein degradation and turnover of the destroyed cell organelles for new cell formation .
Molecular Mechanism
The molecular mechanism of Toltrazuril involves interference with the protozoa’s ability to reproduce . It disrupts the division of the protozoal nucleus and damages the cell membrane of the parasites . This action results in the destruction of the coccidia at all stages of their life cycle .
Temporal Effects in Laboratory Settings
Toltrazuril is quickly metabolized into toltrazuril sulfone (TZ-SO2) with maximal concentrations measured at 13 days post-treatment . The prolonged elimination half-life of TZ-SO2 could be interpreted as the persistent clinical efficacy of Toltrazuril in the treatment of protozoal parasites infection .
Dosage Effects in Animal Models
The dosage of Toltrazuril varies depending on the species and the formulation of the medication . It is generally well-tolerated by animals, with minimal side effects when used at the recommended dosages . Some animals may experience gastrointestinal upset, including diarrhea or vomiting .
Metabolic Pathways
Toltrazuril is rapidly converted to the short-lived intermediary metabolite toltrazuril sulfoxide (TZR-SO), and then further metabolized to the reactive toltrazuril sulfone (TZR-SO2) . This metabolite is more slowly eliminated than Toltrazuril or TZR-SO, enabling the persistent clinical efficacy of Toltrazuril in the treatment of protozoal parasites infection .
Transport and Distribution
Following oral or intramuscular administration, Toltrazuril and its main metabolite, toltrazuril sulfone (TZ-SO2), are absorbed into the blood and distributed in intestinal tissues . Intramuscular application results in significantly higher and more sustained concentrations of both compounds in plasma, intestinal tissue, and intestinal content .
Subcellular Localization
Given its mechanism of action, it is likely that Toltrazuril and its metabolites are localized within the cell where they can interact with the protozoa’s ability to reproduce .
准备方法
合成路线: 托特拉唑的合成路线涉及特定的化学转化。不幸的是,详细的合成途径在公共领域中不容易获得。
工业生产: 工业规模的生产方法是专有的,但托特拉唑是使用专门的工艺生产的,以确保高纯度和功效。
化学反应分析
反应性: 托特拉唑在球虫发育的所有阶段都表现出对球虫寄生虫的活性。它干扰寄生虫能量生产所需的必需酶。
常用试剂和条件: 托特拉唑合成中使用的具体试剂和条件是保密的。它的作用机制涉及破坏球虫的细胞分裂和线粒体功能,导致寄生虫死亡。
主要产品: 主要效果发生在球虫的生殖和配子形成阶段,阻止卵囊的形成并破坏寄生虫的发育。
相似化合物的比较
独特性: 托特拉唑独特的机理使其在其他抗原生动物药物中脱颖而出。
类似化合物: 虽然我没有关于类似化合物的具体清单,但值得注意的是,托特拉唑的功效和安全性使其在抗寄生虫药物领域中独树一帜。
属性
IUPAC Name |
1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)28-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINXEZVIIVXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219063 | |
| Record name | Toltrazuril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69004-03-1 | |
| Record name | Toltrazuril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69004-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toltrazuril [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toltrazuril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toltrazuril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-methyl-3-[3-methyl-4-[4-[(trifluoromethyl)thio]phenoxy]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLTRAZURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ3IAR3JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the specific molecular target of toltrazuril in Eimeria tenella?
A1: While the precise mechanism of action remains elusive, research suggests that the cyclophilin EtCyp20.5 in Eimeria tenella might be a potential target for toltrazuril. This interaction seems to differ from the mechanism of cyclosporin A, a known cyclophilin inhibitor. []
Q2: How does toltrazuril affect Eimeria tenella at the cellular level?
A2: In vitro studies indicate that toltrazuril treatment leads to the upregulation of protein hydrolysis genes and downregulation of cell cycle-related genes in Eimeria tenella merozoites. This suggests potential interference with parasite division. []
Q3: Does toltrazuril induce oxidative stress in parasites?
A3: Yes, studies have shown an upregulation of redox-related genes and increased levels of reactive oxygen species (ROS) in E. tenella following toltrazuril treatment. []
Q4: Is autophagy involved in the anticoccidial effect of toltrazuril?
A4: Evidence suggests that toltrazuril may trigger autophagy in E. tenella, as elevated levels of autophagosomes were observed after drug treatment. []
Q5: What is the molecular formula and weight of toltrazuril?
A5: Toltrazuril has the molecular formula C22H19F3N4O3S and a molecular weight of 476.47 g/mol. []
Q6: Can toltrazuril be formulated as a stable solid dispersion?
A6: Yes, studies demonstrate successful formulation of toltrazuril solid dispersions using polyethylene glycol 6000 (PEG 6000) as a carrier. These formulations exhibit improved solubility compared to pure toltrazuril. [, ]
Q7: What is the impact of adding a hydrotropy agent to toltrazuril-PEG 6000 solid dispersions?
A7: Incorporating a hydrotropy agent (Z) further enhances the dissolution rate of toltrazuril in solid dispersions. An optimized ratio of toltrazuril:PEG 6000:hydrotropy agent Z of 1:6:1.6 (g/g) showed promising results. []
Q8: How is toltrazuril metabolized in various species?
A8: Toltrazuril is primarily metabolized into toltrazuril sulfone (ponazuril) and toltrazuril sulfoxide. These metabolites have been detected in various species, including horses, cattle, chickens, and sheep. [, , , , , ]
Q9: How does pregnancy affect the pharmacokinetics of toltrazuril in ewes?
A9: Studies in ewes show that pregnancy significantly influences toltrazuril pharmacokinetics. Pregnant ewes exhibited higher maximum concentration (Cmax) and area under the curve (AUC) values for toltrazuril and its metabolites compared to non-pregnant ewes. []
Q10: Are toltrazuril and its metabolites found in milk, allantoic fluid, and newborn plasma after administration to pregnant ewes?
A10: Yes, after administration to pregnant ewes, toltrazuril and its metabolites were detected in milk, allantoic fluid, and newborn lamb plasma. The concentrations in these fluids were lower than in maternal plasma. []
Q11: How does toltrazuril affect the pharmacokinetics of other drugs in broiler chickens?
A11: Studies in broiler chickens reveal that toltrazuril can alter the pharmacokinetic profiles of co-administered drugs. For instance, it increased the volume of distribution and total clearance of levofloxacin while decreasing these parameters for thiamphenicol. [, ]
Q12: What is the bioavailability of toltrazuril in different formulations?
A12: Toltrazuril bioavailability varies depending on the formulation. Oral administration of toltrazuril sulfone dissolved in dimethyl sulfoxide (DMSO) showed a threefold increase in bioavailability compared to administration in water. [] The oral bioavailability of toltrazuril nanoemulsion in chickens was also found to be high. []
Q13: Is toltrazuril effective against natural coccidiosis infections in different animal species?
A13: Yes, multiple studies demonstrate the efficacy of toltrazuril against natural coccidiosis infections in various species, including calves [], lambs [, ], chickens [, , , , ], and rabbits. []
Q14: How does the efficacy of toltrazuril compare to other anticoccidial drugs?
A14: Toltrazuril exhibits comparable or superior efficacy to other commonly used anticoccidials, such as diclazuril [, ], amprolium [], and lasalocid [], in controlling coccidiosis and improving performance parameters in different animal models.
Q15: Can toltrazuril be used in combination with other therapeutic agents?
A15: Yes, studies have explored the synergistic effects of toltrazuril in combination with other agents. For instance, combining toltrazuril with vitamin K in chickens infected with E. tenella resulted in improved weight gain and reduced mortality. [] Similarly, a combination of azithromycin and toltrazuril proved more effective in treating calves with cryptosporidiosis than either drug alone. []
Q16: Does toltrazuril impact the development of natural immunity against coccidiosis?
A16: Research suggests that toltrazuril does not hinder the development of natural immunity against coccidiosis. Some studies even indicate a potential enhancement of immune responses. [, ]
Q17: Is there evidence of cross-resistance between toltrazuril and diclazuril in Eimeria tenella?
A17: While laboratory-induced resistance to one drug doesn't necessarily confer resistance to the other, field isolates previously exposed to both drugs exhibited resistance to both toltrazuril and diclazuril, suggesting potential for cross-resistance under field conditions. []
Q18: What analytical methods are used for the detection and quantification of toltrazuril and its metabolites?
A19: High-performance liquid chromatography (HPLC) [, , , , , , , ], ultra-high performance liquid chromatography (UHPLC) [, , ], liquid chromatography-mass spectrometry (LC/MS) [], and thin-layer chromatography (TLC) [] coupled with various detection methods are commonly employed for the analysis of toltrazuril and its metabolites in different matrices.
Q19: Have these analytical methods been validated according to regulatory guidelines?
A20: Yes, various studies emphasize the validation of analytical methods according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines to ensure accuracy, precision, and specificity in quantifying toltrazuril and its residues. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


